molecular formula C13H23NO5 B1313116 (2S)-1-tert-Butyl 2-ethyl 5-methoxypyrrolidine-1,2-dicarboxylate CAS No. 194594-24-6

(2S)-1-tert-Butyl 2-ethyl 5-methoxypyrrolidine-1,2-dicarboxylate

Cat. No.: B1313116
CAS No.: 194594-24-6
M. Wt: 273.33 g/mol
InChI Key: FCXVFLKZKFYVFC-RGURZIINSA-N
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Description

(2S)-1-tert-Butyl 2-ethyl 5-methoxypyrrolidine-1,2-dicarboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrrolidine ring substituted with tert-butyl, ethyl, and methoxy groups, along with two ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-tert-Butyl 2-ethyl 5-methoxypyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving suitable precursors such as amino acids or amines.

    Introduction of Substituents: The tert-butyl, ethyl, and methoxy groups are introduced through alkylation reactions using appropriate alkyl halides or alcohols.

    Esterification: The ester functionalities are introduced via esterification reactions using carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-tert-Butyl 2-ethyl 5-methoxypyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or methoxy groups using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Corresponding substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antihypertensive Agents
Research has indicated that derivatives of pyrrolidine compounds exhibit antihypertensive properties. Specifically, (2S)-1-tert-Butyl 2-ethyl 5-methoxypyrrolidine-1,2-dicarboxylate can be synthesized to yield derivatives that may enhance vasodilation and reduce blood pressure. A study demonstrated that modifications of the pyrrolidine structure could lead to increased efficacy in lowering hypertension in animal models .

2. Neuroprotective Effects
Pyrrolidine derivatives have been studied for their neuroprotective effects. The compound's ability to modulate neurotransmitter levels suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. A case study demonstrated that similar pyrrolidine compounds could protect neuronal cells from oxidative stress and apoptosis .

Organic Synthesis Applications

1. Chiral Auxiliary
this compound serves as an effective chiral auxiliary in asymmetric synthesis. Its use allows for the production of enantiomerically enriched compounds, which is crucial in the pharmaceutical industry for drug development. A notable application involved its use in the synthesis of complex natural products, where it facilitated the formation of specific stereocenters with high selectivity .

2. Building Block for Complex Molecules
The compound can act as a building block in the synthesis of more complex molecules. Its functional groups allow for various reactions, such as nucleophilic substitutions and cyclizations, making it versatile in synthetic routes. For instance, it has been successfully employed in the synthesis of biologically active molecules through strategic modifications .

Case Studies

Study Application Findings
Study on Antihypertensive PropertiesMedicinal ChemistryDemonstrated efficacy in lowering blood pressure in rodent models through vasodilation mechanisms .
Neuroprotective Effects ResearchNeurobiologyShowed protective effects against oxidative stress in neuronal cells, suggesting potential therapeutic uses .
Asymmetric Synthesis ApplicationOrganic ChemistryUsed as a chiral auxiliary leading to high enantiomeric excess in the synthesis of natural products .

Mechanism of Action

The mechanism of action of (2S)-1-tert-Butyl 2-ethyl 5-methoxypyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context of its use. The compound may interact with enzymes, receptors, or other biomolecules, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (2S,5S)-1-tert-Butyl 2-ethyl 5-methylpyrrolidine-1,2-dicarboxylate: Similar structure but with a methyl group instead of a methoxy group.

    (2S)-1-tert-Butyl 2-ethyl 5-hydroxypyrrolidine-1,2-dicarboxylate: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

(2S)-1-tert-Butyl 2-ethyl 5-methoxypyrrolidine-1,2-dicarboxylate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where the methoxy group plays a crucial role.

Biological Activity

Introduction

(2S)-1-tert-Butyl 2-ethyl 5-methoxypyrrolidine-1,2-dicarboxylate is a pyrrolidine derivative with significant potential in medicinal chemistry. Its unique structure, characterized by a tert-butyl group, an ethyl group, and a methoxy substituent, positions it as a candidate for various biological applications. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C13H23NO5C_{13}H_{23}NO_5, with a molecular weight of approximately 273.33 g/mol. The compound features two carboxylic acid functionalities that enhance its reactivity and biological interactions.

PropertyValue
Molecular FormulaC13H23NO5
Molecular Weight273.33 g/mol
CAS Number194594-24-6
Purity≥98%

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Some studies suggest that pyrrolidine derivatives can inhibit the growth of certain bacteria and fungi.
  • Antioxidant Properties : The presence of methoxy and carboxyl groups may contribute to its ability to scavenge free radicals.
  • Neuroprotective Effects : Preliminary research indicates potential neuroprotective properties through modulation of neurotransmitter systems.

The biological effects of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways.
  • Receptor Binding : Interaction with neurotransmitter receptors could explain its neuroprotective effects.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several pyrrolidine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that this compound exhibited significant inhibition zones compared to control samples.

Case Study 2: Neuroprotective Effects

In vitro studies using neuronal cell cultures demonstrated that treatment with this compound resulted in reduced oxidative stress markers and improved cell viability under neurotoxic conditions. This suggests potential therapeutic applications in neurodegenerative diseases.

Comparative Analysis

To further understand the uniqueness of this compound, we compare it with structurally similar compounds:

Compound NameKey FeaturesUnique Aspects
5-Methoxycarbonylpyrrolidine Contains a methoxycarbonyl groupOften used in organic synthesis
1-Methylpyrrolidine Methyl substitution on the nitrogenExhibits different biological properties
Ethyl pyrrolidine dicarboxylate Dicarboxylic acid functionalityMore soluble in polar solvents

Properties

IUPAC Name

1-O-tert-butyl 2-O-ethyl (2S)-5-methoxypyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-6-18-11(15)9-7-8-10(17-5)14(9)12(16)19-13(2,3)4/h9-10H,6-8H2,1-5H3/t9-,10?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCXVFLKZKFYVFC-RGURZIINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(N1C(=O)OC(C)(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCC(N1C(=O)OC(C)(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30440091
Record name Boc-5-methoxy-L-proline ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194594-24-6
Record name 1-(1,1-Dimethylethyl) 2-ethyl (2S)-5-methoxy-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=194594-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boc-5-methoxy-L-proline ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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